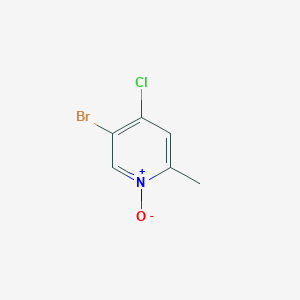

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Übersicht

Beschreibung

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring, along with an oxide group at the nitrogen position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide typically involves the oxidation of 5-Bromo-4-chloro-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-2-methylpyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 5-Bromo-4-chloro-2-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-2-methylpyridine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-2-methylpyridine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interaction with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-chloro-4-methylpyridine: Similar structure but lacks the oxide group.

5-Bromo-2-chloropyridine: Similar structure but lacks the methyl and oxide groups.

5-Bromo-2-methylpyridine 1-oxide: Similar structure but lacks the chlorine atom.

Uniqueness

5-Bromo-4-chloro-2-methylpyridine 1-oxide is unique due to the combination of bromine, chlorine, methyl, and oxide groups on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

5-Bromo-4-chloro-2-methylpyridine 1-oxide (BCMP) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C₆H₄BrClNO

- Molecular Weight : 222.47 g/mol

BCMP is synthesized through the oxidation of 5-bromo-4-chloro-2-methylpyridine, commonly using hydrogen peroxide as an oxidizing agent. The presence of bromine and chlorine atoms enhances its reactivity and interaction with biological molecules, making it a useful scaffold in medicinal chemistry.

The biological activity of BCMP is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding. The oxide group plays a crucial role in these interactions, influencing the compound's binding affinity to enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : BCMP can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Gene Expression Modulation : It has been shown to alter the expression of genes related to oxidative stress responses, which can influence cellular metabolism and energy production.

- Cell Signaling Pathways : The compound modulates various signaling pathways, impacting cell function and survival.

Antimicrobial Properties

Research indicates that BCMP exhibits antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to penetrate bacterial membranes and disrupt essential cellular processes.

Cytotoxicity Studies

In vitro studies have demonstrated that BCMP can induce cytotoxic effects in cancer cell lines. The compound's ability to initiate apoptosis (programmed cell death) in these cells suggests its potential as an anticancer agent.

Case Studies

- Antimicrobial Activity : A study reported that BCMP showed significant antibacterial activity against MRSA with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential application in developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In a laboratory setting, BCMP was tested on various cancer cell lines, showing selective cytotoxicity. The results indicated that BCMP could induce apoptosis via mitochondrial pathways, highlighting its potential for cancer therapy.

Research Findings

Recent studies have focused on the synthesis and optimization of BCMP derivatives to enhance its biological activity. For example:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| BCMP | Antibacterial (MRSA) | 0.81 |

| Derivative A | Enhanced Anticancer | 0.29 |

These findings illustrate the importance of structural modifications in improving the efficacy of pyridine-based compounds.

Applications

BCMP has several applications in scientific research and industry:

- Medicinal Chemistry : As a pharmacophore in drug development, BCMP serves as a building block for synthesizing more complex organic molecules.

- Agrochemicals : Its biological activity makes it suitable for developing new agrochemical products aimed at pest control.

- Research Tool : Due to its ability to modulate biological pathways, BCMP is utilized in biochemical research to study enzyme functions and cellular mechanisms.

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSYVQEPYNCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546634 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103971-43-3 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.